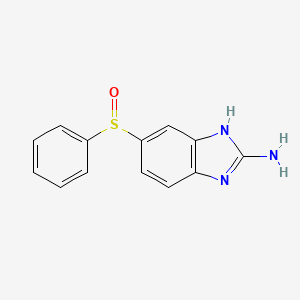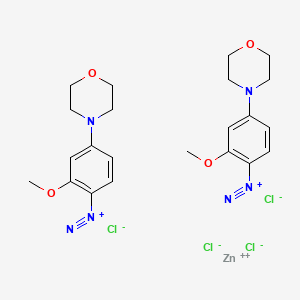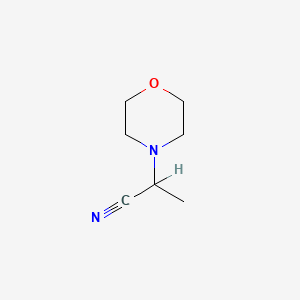
5-(Phenylsulfinyl)-1H-benzimidazol-2-amine
Vue d'ensemble
Description
5-(Phenylsulfinyl)-1H-benzimidazol-2-amine is a chemical compound that is related to oxfendazole . Oxfendazole is a valuable anthelmintic with a broad spectrum of action which is highly suitable for combating parasitic disorders in humans and animals .
Synthesis Analysis
The synthesis of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine involves the reaction of 5-phenylmercapto-1H-2- (methoxycarbonylamino)-benzimidazole with hydrogen peroxide in the presence of one or more aliphatic C1-C6-alcohols with the addition of a strong, nonoxidizing mineral acid . This process is described as a highly selective, inexpensive, and quantitative process .Molecular Structure Analysis
The molecular structure analysis of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine can be analyzed using various techniques. For instance, the melting point, 1H NMR, FT-IR, MS, and elemental analysis or HRMS can be used to characterize the compound .Applications De Recherche Scientifique
Analytical Method Development
A study by Salama et al. (2018) developed and validated simple, sensitive, and selective chromatographic methods for the determination of oxfendazole, a veterinary medicine, in the presence of its alkali-induced degradation product, 2-amino-5-Phenylsulfinyl benzimidazole, without preliminary separation. This highlights the compound's relevance in improving analytical techniques for veterinary pharmaceuticals (Salama et al., 2018).
Molecular Structures and Vibrational Frequencies
Research by Ghani and Mansour (2011) synthesized palladium(II) and platinum(II) complexes with benzimidazole ligands as potential anticancer compounds, showcasing the compound's utility in creating new therapeutic agents. Their structures were elucidated using various physico-chemical techniques, contributing to the field of medicinal chemistry (Ghani & Mansour, 2011).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole for their antimicrobial and cytotoxic activities. Their findings contribute to the search for new antimicrobial agents and cancer therapeutics, demonstrating the compound's importance in drug discovery (Noolvi et al., 2014).
Synthetic Methodologies
An innovative approach to synthesizing benzimidazole derivatives was highlighted by Kaipnazarov et al. (2013), who explored the regioselective arylsulfonylation of benzimidazol-2-amine. This study contributes to synthetic chemistry by providing new methodologies for constructing complex molecules (Kaipnazarov et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Ge et al. (2008) reported the synthesis of bipolar molecules containing benzimidazole moieties for use in high-performance organic light-emitting diodes (OLEDs). This research is significant for the development of new materials for electronic and photonic applications, showcasing the versatility of benzimidazole derivatives in materials science (Ge et al., 2008).
Orientations Futures
The future directions of research on 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine could involve further exploration of its potential uses and effects. For instance, batteries based on multivalent metals have the potential to meet the future needs of large-scale energy storage, due to the relatively high abundance of elements such as magnesium, calcium, aluminum, and zinc in the Earth’s crust . Therefore, 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine could potentially play a role in this field of research .
Propriétés
IUPAC Name |
6-(benzenesulfinyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-13-15-11-7-6-10(8-12(11)16-13)18(17)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYUWQPDMROLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC3=C(C=C2)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989435 | |
| Record name | 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfinyl)-1H-benzimidazol-2-amine | |
CAS RN |
69489-26-5 | |
| Record name | 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069489265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(PHENYLSULFINYL)-1H-BENZIMIDAZOL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR38Z38HB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)



![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)





